molecular formula C13H22N3O8P B12654797 5-n-Butylcytidine 5'-monophosphate CAS No. 117340-75-7

5-n-Butylcytidine 5'-monophosphate

Cat. No.: B12654797
CAS No.: 117340-75-7
M. Wt: 379.30 g/mol
InChI Key: SBMCVKLRAARGNH-DNRKLUKYSA-N
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Description

5-n-Butylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a butyl group attached to the nitrogen atom at the fifth position and a phosphate group attached to the fifth carbon of the ribose sugar. This compound is a derivative of cytidine monophosphate, which is a fundamental building block of RNA. The modification with a butyl group can alter its chemical properties and biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Butylcytidine 5’-monophosphate typically involves the following steps:

    Nucleoside Modification: The cytidine nucleoside is first modified by introducing a butyl group at the nitrogen atom at the fifth position. This can be achieved through nucleophilic substitution reactions using butyl halides under basic conditions.

    Phosphorylation: The modified nucleoside is then phosphorylated at the fifth carbon of the ribose sugar. This can be done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of 5-n-Butylcytidine 5’-monophosphate may involve enzymatic synthesis methods, which are more environmentally friendly and can offer higher yields. Enzymatic phosphorylation using nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, can be employed to produce the monophosphate derivative efficiently .

Chemical Reactions Analysis

Types of Reactions

5-n-Butylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.

    Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups to the butyl chain.

Scientific Research Applications

5-n-Butylcytidine 5’-monophosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-n-Butylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The butyl modification can influence the hydrogen bonding and base-pairing interactions, potentially leading to altered biological activities. The compound may target specific enzymes or molecular pathways involved in nucleic acid metabolism and synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-monophosphate: The unmodified form of the compound, which is a standard nucleotide in RNA.

    Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose, making it a building block of DNA.

    N4-Acetylcytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the nitrogen atom at the fourth position.

Uniqueness

5-n-Butylcytidine 5’-monophosphate is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, alter its interaction with enzymes, and potentially provide unique therapeutic benefits .

Properties

CAS No.

117340-75-7

Molecular Formula

C13H22N3O8P

Molecular Weight

379.30 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-butyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H22N3O8P/c1-2-3-4-7-5-16(13(19)15-11(7)14)12-10(18)9(17)8(24-12)6-23-25(20,21)22/h5,8-10,12,17-18H,2-4,6H2,1H3,(H2,14,15,19)(H2,20,21,22)/t8-,9-,10-,12-/m1/s1

InChI Key

SBMCVKLRAARGNH-DNRKLUKYSA-N

Isomeric SMILES

CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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